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Compound of Interest

Compound Name: 3-Bromopyridine-2-carboxylic Acid

Cat. No.: B021943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromopyridine-2-carboxylic acid (CAS No: 30683-23-9, Molecular Formula: C₆H₄BrNO₂).

While experimental spectra for this specific compound are not readily available in the public

domain, this document compiles predicted data based on established spectroscopic principles

and analysis of structurally related compounds. Detailed experimental protocols for acquiring

such data are also provided.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 3-Bromopyridine-2-
carboxylic acid. These predictions are derived from typical values for similar chemical

environments and should be considered as estimates.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Proton
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H-4 7.5 - 7.8 Doublet of doublets
J(H4-H5) ≈ 7-8, J(H4-

H6) ≈ 1-2

H-5 8.2 - 8.5 Doublet of doublets
J(H5-H4) ≈ 7-8, J(H5-

H6) ≈ 4-5

H-6 8.6 - 8.9 Doublet of doublets
J(H6-H5) ≈ 4-5, J(H6-

H4) ≈ 1-2

-COOH 10.0 - 13.0 Broad Singlet -

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (δ, ppm)

C-2 (C-COOH) 165 - 175

C-3 (C-Br) 120 - 125

C-4 128 - 132

C-5 140 - 145

C-6 150 - 155

-COOH 165 - 175

Table 3: Predicted Infrared (IR) Spectroscopic Data
Functional Group

Predicted Absorption Range

(cm⁻¹)
Intensity

O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong

C-H (Aromatic) 3000 - 3100 Medium

C=O (Carboxylic Acid) 1680 - 1710 Strong

C=C, C=N (Aromatic Ring) 1400 - 1600 Medium to Strong

C-Br 500 - 600 Strong
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Table 4: Predicted Mass Spectrometry (MS) Data
Fragment Predicted m/z Notes

[M]⁺ 201/203

Molecular ion peak, showing

isotopic pattern for Bromine

(¹⁹Br/⁸¹Br)

[M-OH]⁺ 184/186 Loss of hydroxyl radical

[M-COOH]⁺ 156/158 Loss of carboxylic acid group

[M-Br]⁺ 122 Loss of Bromine radical

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 3-Bromopyridine-2-carboxylic acid in approximately 0.6-0.7 mL of

a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to

avoid overlapping signals with the analyte.

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5

mm NMR tube.

Ensure the sample height in the tube is approximately 4-5 cm.

¹H NMR Acquisition:

The ¹H NMR spectrum is typically acquired on a 300 or 500 MHz spectrometer.

Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-

2 seconds, and an acquisition time of 2-4 seconds.

Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:

The ¹³C NMR spectrum is acquired on the same instrument.

Proton decoupling is employed to simplify the spectrum to single lines for each unique

carbon atom.

A larger number of scans (typically several hundred to thousands) and a longer relaxation

delay (2-5 seconds) are required due to the low natural abundance and longer relaxation

times of the ¹³C nucleus.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 3-Bromopyridine-2-carboxylic acid powder directly

onto the ATR crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Data Acquisition:

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

A background spectrum of the empty ATR crystal is recorded first and automatically

subtracted from the sample spectrum.

Typically, 16 to 32 scans are co-added and averaged to obtain a high-quality spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or

through a chromatographic system (e.g., GC-MS or LC-MS).
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For a volatile compound, Electron Ionization (EI) at 70 eV is a common method. For less

volatile compounds, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI) can be used.

Data Acquisition:

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range

appropriate for the expected molecular weight (e.g., m/z 50-300).

The resulting mass spectrum will show the molecular ion and various fragment ions. The

presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern with

approximately equal intensity.

Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of a novel chemical compound.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical

compound.

Relationship between Spectroscopic Data and Molecular
Structure
This diagram illustrates how different spectroscopic techniques provide complementary

information to elucidate the structure of 3-Bromopyridine-2-carboxylic acid.
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Caption: Interplay of spectroscopic techniques in determining the molecular structure.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromopyridine-2-carboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021943#spectroscopic-data-for-3-bromopyridine-2-
carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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